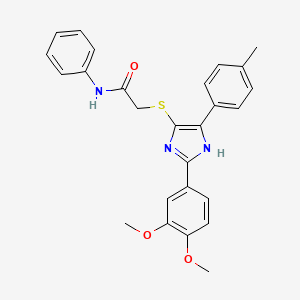

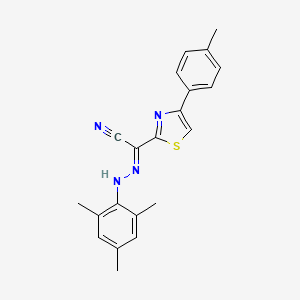

![molecular formula C20H15NO4S B2718043 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097858-01-8](/img/structure/B2718043.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains several interesting functional groups. It has a chromene backbone, which is a common structure in many natural products and pharmaceuticals . Attached to this backbone are furan and thiophene rings, which are aromatic heterocycles often found in drugs and other bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a carboxamide group. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and possibly soluble in organic solvents .Applications De Recherche Scientifique

Anticancer Activity

The furan-thiophene chromene carboxamide scaffold has garnered attention due to its potential as an anticancer agent. Researchers have explored its cytotoxic effects on cancer cell lines such as HePG-2 and HCT-116 . The compound’s unique structure likely contributes to its activity, making it a promising candidate for further investigation .

Metal Complexes and Coordination Chemistry

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) forms complexes with transition metal ions (Cu(II), Co(II), Ni(II), and Zn(II)). These complexes exhibit stoichiometric ratios of 1:2 (metal:ligand). Spectroscopic studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such metal complexes are essential in coordination chemistry and have applications in catalysis, materials science, and biological systems .

Biological Applications

The furan-thiophene chromene carboxamide scaffold, with its azomethine nitrogen (C=N) binding site, interacts with biomolecules like proteins and amino acids. These interactions contribute to its biological activities. Schiff bases, including heterocyclic derivatives like this compound, have been studied for their therapeutic potential against certain types of tumors .

Antibacterial and Antifungal Properties

While specific studies on this compound’s antibacterial and antifungal effects are limited, Schiff bases in general have demonstrated potent antibacterial and antifungal activities. The presence of the azomethine nitrogen group likely contributes to these properties. Further investigations are warranted to explore its full potential .

Agrochemical Applications

Schiff bases have found applications in agrochemicals. Their stability and ability to form metal chelates make them valuable in pesticide formulations. Although direct studies on furan-thiophene chromene carboxamide are scarce, its structural features align with those of effective agrochemicals .

Analytical Chemistry and Catalysis

Schiff bases play a role in analytical chemistry and catalysis. Their diverse donor groups and flexibility make them suitable ligands for metal complexes. Researchers have explored their use in catalytic reactions and sensor development. While specific studies on this compound are lacking, its potential in these areas warrants further investigation .

Mécanisme D'action

Target of Action

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains furan, thiophene, and chromene moieties. These structures are common in many biologically active compounds . .

Biochemical Pathways

The affected biochemical pathways would also depend on the specific targets of “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide”. Compounds containing furan, thiophene, and chromene moieties have been found to interact with a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” would depend on its specific chemical structure and could be influenced by factors such as its size, polarity, and the presence of functional groups .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c22-15-11-18(25-17-6-2-1-5-13(15)17)20(23)21-12-14(16-7-3-9-24-16)19-8-4-10-26-19/h1-11,14H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPHWWVHLGVTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

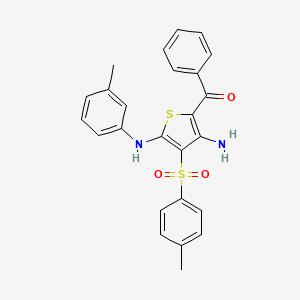

![2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2717960.png)

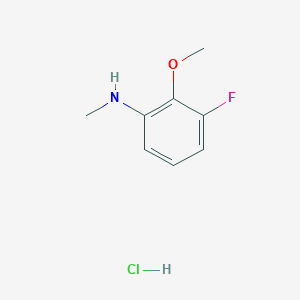

![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)

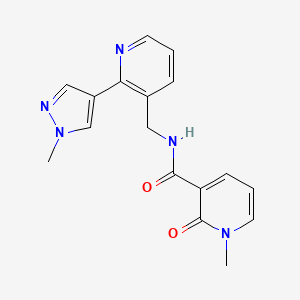

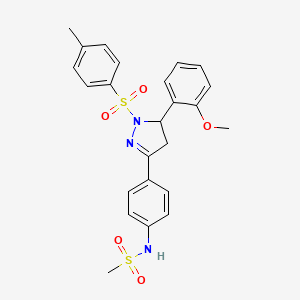

![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)

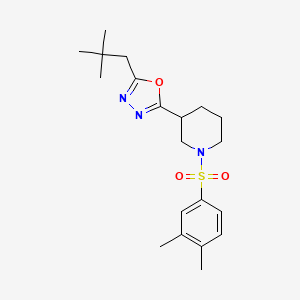

![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)